molecular formula C13H12ClN3O4S B2605082 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide CAS No. 1211239-51-8

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide

Cat. No.: B2605082
CAS No.: 1211239-51-8
M. Wt: 341.77
InChI Key: OLGLCCCLMHKTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide is a synthetic small molecule characterized by a central isoxazole-5-carboxamide scaffold linked to a 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4S/c14-10-3-2-9(16-13(18)12-4-5-15-21-12)8-11(10)17-6-1-7-22(17,19)20/h2-5,8H,1,6-7H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGLCCCLMHKTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide typically involves multiple steps. One common method includes the cycloaddition reaction of nitroacetic esters with dipolarophiles in the presence of a base catalyst. This reaction is often carried out in a solvent such as water or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. It is known to bind to and inhibit certain enzymes, leading to the disruption of key biological processes. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . This inhibition can result in the arrest of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Example Compound (Patent EP2023): Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate

  • Key Structural Differences:
    • Replacement of the isothiazolidin-1,1-dioxide group with a trifluoromethyl-substituted imidazole.
    • Additional dichloro-fluorophenyl and trifluoromethyl groups on the isoxazole ring.
  • Functional Implications:
    • The imidazole group may enhance metabolic stability compared to the sulfone-containing isothiazolidin .
    • Increased hydrophobicity due to trifluoromethyl groups could improve membrane permeability but reduce solubility.

Table 1: Structural and Functional Comparison

Feature Target Compound Patent EP2023 Compound
Core Scaffold Isoxazole-5-carboxamide Isoxazole-3-carbamate
Phenyl Substituent 4-Chloro + isothiazolidin-sulfone 4-Chloro + trifluoromethyl-imidazole
Additional Groups None 3,5-Dichloro-4-fluoro-phenyl, CF3
Polarity Moderate (sulfone) Low (CF3, imidazole)

Compounds with Sulfur-Containing Heterocycles

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

  • Key Structural Differences:
    • Pyrazole core instead of isoxazole.
    • Sulfanyl (thioether) group vs. sulfone in the target compound.
  • Functional Implications:
    • The sulfanyl group in may confer lower oxidative stability compared to the sulfone .
    • Pyrazole rings often exhibit distinct binding profiles in enzyme inhibition due to altered electron distribution.

Pharmacopeial Compounds with Thiazole Moieties

Thiazol-5-ylmethyl carbamate derivatives ()

  • Key Structural Differences: Thiazole or oxazolidinone cores instead of isoxazole. Ureido and carbamate functionalities absent in the target compound.
  • Carbamate groups may enhance hydrolytic stability compared to carboxamides.

Research Findings and Limitations

  • Activity Data Gap: No direct biological data (e.g., IC50, MIC) for the target compound or analogues are provided in the evidence.
  • Synthetic Challenges: The isothiazolidin-sulfone group in the target compound likely requires specialized oxidation steps, contrasting with the imidazole or thioether groups in analogues .

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C11H9ClN2O4SC_{11}H_{9}ClN_{2}O_{4}S with a molecular weight of approximately 288.72 g/mol. The compound features a chloro-substituted phenyl group, an isoxazole ring, and a dioxidoisothiazolidin moiety, contributing to its potential reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may exert its effects through:

  • Inhibition of Heat Shock Protein 90 (HSP90): Similar compounds have been shown to inhibit HSP90, leading to the destabilization and degradation of client proteins involved in oncogenic signaling pathways .
  • Modulation of Enzyme Activity: The presence of functional groups allows for potential interactions with enzymes or receptors, influencing their activity and downstream signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have demonstrated that HSP90 inhibitors can effectively reduce tumor growth by targeting multiple signaling pathways involved in cancer progression .

Case Studies

  • In Vitro Studies:
    • A study examining the effects of related compounds on various cancer cell lines showed promising results in inhibiting cell proliferation and inducing apoptosis. The compound's structural components were linked to enhanced binding affinity to HSP90, leading to effective tumor suppression .
  • Zebrafish Embryo Toxicity Studies:
    • Toxicity assessments using zebrafish embryos revealed that the compound exhibits a dose-dependent effect on embryonic development. Compounds with similar structures showed varying degrees of toxicity, suggesting the need for further investigation into safety profiles .

Table 1: Biological Activity Summary

Activity Effect Reference
AnticancerInhibition of cell proliferation
HSP90 InhibitionDestabilization of client proteins
ToxicityDose-dependent effects on embryos

Table 2: Comparative Analysis with Related Compounds

Compound Target Activity IC50 (µM) Reference
This compoundHSP90 InhibitionTBD
GeldanamycinHSP90 Inhibition0.01
RadicicolTumor Growth Inhibition0.05

Q & A

Basic: What are the key considerations in synthesizing N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isoxazole-5-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer:
Synthesis involves multi-step reactions, typically starting with the preparation of substituted phenyl intermediates. Key factors include:

  • Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between isoxazole-5-carboxylic acid and the aniline derivative .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates.
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., nitration or sulfonation) to avoid side reactions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity.

Example Optimization Table (Based on ):

StepVariable TestedOptimal ConditionYield Improvement
AmidationCatalyst (DMAP vs. none)10 mol% DMAP18% → 35%
CyclizationSolvent (THF vs. DCM)THF, reflux45% → 62%

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., isoxazole ring protons at δ 6.5–7.5 ppm) and substitution patterns on the phenyl group .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ observed at m/z 347.0599 vs. calculated 347.0593) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., crystal packing of analogous compounds in ) .

Advanced: How can researchers investigate the structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modified groups (e.g., replacing Cl with F or adjusting the isothiazolidine dioxide moiety) to assess impact on target binding .
  • Biological Assays : Test analogs in in vitro models (e.g., mitochondrial inhibition assays or kinase profiling) to correlate structural changes with activity.
  • Computational Docking : Use software like AutoDock to predict interactions with targets (e.g., mitochondrial Complex II or ryanodine receptors) .

Example SAR Findings (Hypothetical):

ModificationActivity (IC50)Notes
-Cl → -CF312 nMEnhanced lipophilicity
Isoxazole → OxazoleInactiveLoss of H-bonding

Advanced: What methodologies are appropriate for elucidating the compound's mechanism of action?

Methodological Answer:

  • Mitochondrial Respiration Assays : Isolate mouse liver mitochondria (as in ) and measure oxygen consumption using Clark electrodes under varying substrates (e.g., succinate for Complex II) .
  • Calcium Flux Studies : Use fluorescent dyes (e.g., Calcium Green-5N) to assess effects on intracellular Ca2+^{2+} release, implicating ryanodine receptor modulation .
  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Advanced: How should contradictory data in pharmacological studies be addressed?

Methodological Answer:

  • Assay Validation : Confirm reproducibility across cell lines (e.g., HEK293 vs. HepG2) and species (mouse vs. human mitochondria) .
  • Dose-Response Analysis : Test a wider concentration range to rule out false negatives/positives.
  • Orthogonal Assays : Combine enzymatic assays with cellular viability readouts (e.g., MTT assay) to cross-verify results.

Case Study (Hypothetical):
A study reports EC50 = 50 nM in mitochondrial assays but no activity in cell-based models. Potential resolution:

  • Check membrane permeability (e.g., logP >3 required).
  • Use prodrug strategies (e.g., esterification) to improve bioavailability .

Basic: What in vitro models are suitable for initial biological screening?

Methodological Answer:

  • Cell-Free Systems : Purified enzymes (e.g., recombinant kinases or mitochondrial complexes) for target-specific activity .
  • Immortalized Cell Lines : HepG2 (liver) or SH-SY5Y (neuronal) cells for cytotoxicity or apoptosis assays.
  • Primary Cells : Mouse hepatocytes or cardiomyocytes for mechanistic studies .

Advanced: What computational methods aid in target identification?

Methodological Answer:

  • Phylogenetic Analysis : Compare compound activity across species (e.g., zebrafish vs. mammalian targets) .
  • Molecular Dynamics Simulations : Predict binding stability with proposed targets (e.g., 100-ns simulations for ryanodine receptor docking) .
  • Chemoproteomics : Use affinity-based probes to pull down interacting proteins from cell lysates.

Advanced: What strategies improve the compound’s pharmacokinetic properties?

Methodological Answer:

  • Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., HCl salt) .
  • Metabolic Stability : Introduce deuterium at labile positions or replace metabolically sensitive groups (e.g., methyl → trifluoromethyl) .
  • Prodrug Design : Mask polar groups (e.g., carboxamide → ethyl ester) for better absorption .

Basic: How to assess the compound’s stability under various storage and experimental conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • LC-MS Monitoring : Track degradation products (e.g., hydrolysis of isoxazole ring).
  • Storage Recommendations : -20°C in anhydrous DMSO for long-term stability .

Advanced: What approaches enable enantioselective synthesis of chiral analogs?

Methodological Answer:

  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams for asymmetric induction during coupling steps .
  • Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereocenter formation.
  • Resolution Techniques : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.